5-(6-Methylpyrimidin-4-yl)furan-2-carboxylic acid
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Overview
Description
5-(6-Methylpyrimidin-4-yl)furan-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring substituted with a carboxylic acid group and a pyrimidine ring with a methyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methylpyrimidin-4-yl)furan-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 6-methylpyrimidine-4-carbaldehyde with furan-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(6-Methylpyrimidin-4-yl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-(6-Methylpyrimidin-4-yl)furan-2-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
5-(6-Methylpyrimidin-4-yl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(6-Methylpyrimidin-4-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the pyrimidine ring and methyl group.
6-Methylpyrimidine-4-carboxylic acid: Lacks the furan ring.
Furan-2,5-dicarboxylic acid: Contains an additional carboxylic acid group.
Uniqueness
5-(6-Methylpyrimidin-4-yl)furan-2-carboxylic acid is unique due to the combination of the furan and pyrimidine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H8N2O3 |
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Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-(6-methylpyrimidin-4-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-4-7(12-5-11-6)8-2-3-9(15-8)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
QNWZGTTWPCVBOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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